An In-depth Technical Guide to the Mechanism of Action of GSK-2793660
An In-depth Technical Guide to the Mechanism of Action of GSK-2793660
Introduction
GSK-2793660 is an orally administered, potent, and selective small molecule inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPP-1).[1][2] Developed for the treatment of neutrophil-mediated inflammatory diseases such as bronchiectasis and ANCA-associated vasculitis, its mechanism revolves around the critical role of CTSC in the maturation of neutrophil serine proteases (NSPs).[2][3] GSK-2793660 acts as an irreversible, substrate-competitive inhibitor, effectively halting a key upstream process in the inflammatory cascade driven by neutrophils.[1][2] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of Neutrophil Serine Protease Activation
The primary mechanism of action of GSK-2793660 is the irreversible inhibition of Cathepsin C.[1] CTSC is a lysosomal cysteine protease predominantly found in hematopoietic cells, including neutrophil precursors in the bone marrow.[4] Its essential function is to activate the pro-enzymes of several key neutrophil serine proteases (NSPs)—namely Neutrophil Elastase (NE), Cathepsin G (CG), and Proteinase 3 (PR3).[1][4]
This activation occurs through the proteolytic cleavage of an N-terminal dipeptide from the inactive zymogens (pro-NSPs), transforming them into their mature, active forms.[4] These active NSPs are stored in azurophilic granules of mature neutrophils and are released upon activation, where they contribute to tissue damage and inflammation in various pathological conditions.[4]
By irreversibly binding to CTSC, GSK-2793660 prevents the activation of these pro-NSPs.[1] This upstream intervention is intended to reduce the overall activity of mature NSPs in circulating neutrophils, thereby mitigating the downstream inflammatory effects and tissue damage associated with their release.[2]
Biochemical and Pharmacodynamic Data
GSK-2793660 is characterized by high potency against its target enzyme, CTSC. The irreversible nature of its binding allows for sustained inhibition.[1] Clinical studies have confirmed high levels of target engagement in vivo, although the effect on downstream proteases was less pronounced.
Table 1: In Vitro Potency and Kinetics of GSK-2793660
| Parameter | Value | Reference |
| Target | Cathepsin C (CTSC) / DPP-1 | [1][2] |
| IC₅₀ | <0.43 to 1 nM | [1][2] |
| Mechanism | Irreversible, Substrate-Competitive | [1] |
| k_inact_ / K_i_ | 9.0 x 10⁴ M⁻¹s⁻¹ | [1][2] |
Table 2: Pharmacodynamic Effects of GSK-2793660 in Healthy Subjects (Phase I Study)
| Dosing Regimen | Target Inhibition | Downstream Effects | Reference |
| Single Oral Doses | Dose-dependent inhibition of whole blood CTSC activity.[1] | Not specified in detail. | [1][5] |
| 6 mg, 12 mg, 20 mg | ~57% to 99% inhibition of CTSC.[1] | Not specified in detail. | [1] |
| Repeat Oral Doses | ≥90% inhibition of CTSC within 3 hours on Day 1.[1][5] | Modest reductions observed: | [1][5] |
| 12 mg once daily for 21 days | This level of inhibition was maintained throughout the dosing period.[1] | - Neutrophil Elastase (NE): 7-47% reduction[1] - Cathepsin G (CG): Up to 47% reduction[1] - Proteinase 3 (PR3): Up to 37% reduction[1] | [1] |
Experimental Protocols
The primary data on the in vivo effects of GSK-2793660 comes from a first-in-human, Phase I clinical trial (NCT02058407).[1][6]
Title: A Randomised, Double-blind (Sponsor Unblind), Placebo-controlled, Two Part Study to Evaluate the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics and Food Effect of Single or Repeat Doses of GSK2793660 in Healthy Subjects.[6]
Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of GSK-2793660 in healthy human subjects.[6]
Methodology:
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Study Design: The trial was conducted in two parts.
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Part A (Single Ascending Dose): A randomized, placebo-controlled, crossover design. Healthy male subjects received single oral doses of GSK-2793660 ranging from 0.5 mg to 20 mg or a placebo.[1][5] This part established the initial safety, PK, and PD profile.
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Part B (Repeat Dose): A separate cohort of healthy male subjects received a once-daily oral dose of 12 mg GSK-2793660 or a placebo for 21 consecutive days.[1][5] This part evaluated the effects of prolonged dosing.
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Key Assessments:
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Safety & Tolerability: Monitored through clinical observation, vital signs, ECGs, and laboratory safety tests. Adverse events were recorded throughout the study.[6]
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Pharmacokinetics (PK): Plasma concentrations of GSK-2793660 were measured at various time points post-dose to determine parameters like Cmax, Tmax, and accumulation ratio.[1]
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Pharmacodynamics (PD): The primary PD endpoint was the activity of CTSC in whole blood. Secondary endpoints included the whole blood activity of downstream NSPs (NE, CG, and PR3).[1][5]
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Key Finding: While GSK-2793660 demonstrated potent and sustained inhibition of its direct target, CTSC, this did not translate to a complete reduction in the activity of downstream NSPs.[5] A significant adverse event, palmar-plantar epidermal desquamation (skin peeling), was observed in 7 of 10 subjects on repeat dosing, suggesting a previously unknown role for CTSC in epidermal integrity and ultimately limiting the drug's clinical development.[1][5]
References
- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
